molecular formula C22H27FN2O3 B6489201 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 941896-64-6

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B6489201
CAS No.: 941896-64-6
M. Wt: 386.5 g/mol
InChI Key: GMIUZUCKPCWBML-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two critical substituents:

  • A 4-fluorophenyl group linked to a morpholine ring via an ethyl chain.
  • A 4-methoxyphenyl group attached to the propanamide’s β-carbon.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-27-20-9-2-17(3-10-20)4-11-22(26)24-16-21(25-12-14-28-15-13-25)18-5-7-19(23)8-6-18/h2-3,5-10,21H,4,11-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIUZUCKPCWBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Substituents and Physicochemical Properties
Compound Name / ID Substituent Modifications Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Features Reference
Target Compound Morpholine, 4-fluorophenyl, 4-methoxyphenyl ~365.4 (estimated) 2/6 Balanced solubility and lipophilicity due to morpholine and aryl groups.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole replaces morpholine 341.34 2/6 Tetrazole introduces acidity (pKa ~4.9), enhancing water solubility but reducing membrane permeability.
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide Cyclohexylmethyl and indole groups 541 (M−H)− 4/7 Indole moiety may enhance CNS penetration; urea linkage increases hydrogen bonding.
para-Fluorofentanyl Piperidinyl instead of morpholine ~366.5 1/3 High μ-opioid receptor affinity; morpholine replacement alters selectivity and metabolic stability.
3-(4-Methoxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide Tetrahydro-2H-pyran replaces morpholine 429.55 1/4 Reduced hydrogen-bonding capacity compared to morpholine; increased steric bulk.

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